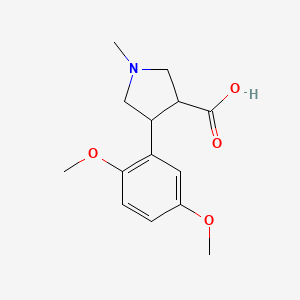

4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Description

4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a 2,5-dimethoxyphenyl substituent at the 4-position and a methyl group at the 1-position of the pyrrolidine ring.

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C14H19NO4/c1-15-7-11(12(8-15)14(16)17)10-6-9(18-2)4-5-13(10)19-3/h4-6,11-12H,7-8H2,1-3H3,(H,16,17) |

InChI Key |

FLIFOFWTAFLNKO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1)C(=O)O)C2=C(C=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis typically begins with aromatic precursors such as 2,5-dimethoxyphenyl derivatives, which are functionalized to introduce the necessary substituents for subsequent cyclization. The aromatic ring can be prepared via methylation and methoxylation of phenolic compounds, often using methyl iodide or dimethyl sulfate under basic conditions.

Formation of the Pyrrolidine Ring

The core pyrrolidine ring is constructed through nucleophilic addition or cyclization reactions involving amino acids or their derivatives:

- Method A : Condensation of amino acids or their derivatives with aldehydes or ketones under reductive amination conditions.

- Method B : Cyclization of amino alcohols or amino esters with appropriate electrophiles, such as halides or activated carboxylic acids.

Specific Preparation Methods from Patents and Literature

Method Based on Patent US8058440B2 (2010)

This patent describes a process for synthesizing pyrrolidine derivatives via a sequence involving:

- Reaction of aromatic halides (e.g., 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid) with aromatic hydrocarbons in aromatic solvents like toluene.

- Hydrolysis and salt formation : The compound is isolated as a salt, often using hydrochloric acid, after hydrolysis with alkali metal hydroxides (preferably lithium hydroxide) in alcoholic solvents such as ethanol at 40–70°C over 5–10 hours.

This method emphasizes the hydrolysis of ester or amide intermediates to yield the free carboxylic acid, which can be tailored to produce the target compound.

Method Based on Patent EP3015456A1 (2014)

This approach involves:

- Preparation of pyrrolidine-2-carboxylic acid derivatives via a sequence of lithiation, acylation, and deprotection steps.

- Lithium diisopropylamide (LDA) is used to generate a reactive anion from suitable esters, which then undergoes acylation with formic anhydride or similar reagents.

- Cyclization occurs through intramolecular condensation, forming the pyrrolidine ring.

This method allows for the introduction of various substituents at the 1- and 3-positions, including methyl and methoxy groups on the aromatic ring.

Method from PMC Article (2023)

This procedure involves:

- Starting from 2-aminophenol and itaconic acid , which are converted into the key carboxylic acid precursor.

- Esterification with methanol and sulfuric acid.

- Reaction with hydrazine hydrate to form pyrrolidine derivatives.

- Oxidation and halogenation steps to introduce chlorine substituents at specific positions on the aromatic ring.

This route emphasizes the synthesis of substituted pyrrolidine rings with phenolic and methoxy groups, aligning with the target compound's structure.

Reaction Conditions and Data

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Aromatic substitution | Methyl iodide / dimethyl sulfate | Basic aqueous | Room temp to reflux | Several hours | Methylation of phenol |

| Cyclization | Amino alcohol / ester | Toluene / ethanol | 40–70°C | 5–10 hours | Intramolecular cyclization |

| Hydrolysis | Alkali hydroxide | Ethanol / water | 40–70°C | 5–10 hours | Salt formation |

| Acylation | Carbodiimide / acyl chloride | Dichloromethane | Room temp | 4–6 hours | Amide formation |

| Oxidation | Potassium permanganate | Water / acetone | Reflux | 2–4 hours | Carboxylic acid formation |

Notes on Purification and Characterization

- Purification : Typically achieved through column chromatography, recrystallization, or salt formation.

- Characterization : Confirmed via NMR spectroscopy, IR spectroscopy, and mass spectrometry, with characteristic signals for the pyrrolidine ring, aromatic substituents, and carboxylic acid groups.

Summary of Key Points

- The synthesis involves constructing the pyrrolidine ring with precise substitution patterns on the aromatic phenyl group.

- Multi-step processes include aromatic methylation/methoxylation, cyclization, hydrolysis, and functional group interconversions.

- Reaction conditions are optimized for high yield and purity, often involving reflux, low-temperature lithiation, and acid/base workups.

- The methods are adaptable, allowing for variation in substituents to produce derivatives with desired pharmacological properties.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility or introducing protective groups:

-

Reagents : Methanol, ethanol, or other alcohols with catalytic H₂SO₄ or DCC/DMAP.

-

Products : Methyl/ethyl esters (e.g., methyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate).

Example Conditions :

| Alcohol | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 85–92 |

| Ethanol | DCC/DMAP | RT | 78–84 |

Amidation

The carboxylic acid reacts with amines to form amides, facilitating bioactivity studies:

-

Reagents : Primary/secondary amines (e.g., benzylamine) with EDCI/HOBt.

-

Products : Amide derivatives with retained pyrrolidine structure.

Notable Reaction :

Yields range from 70–88% depending on amine steric bulk.

Decarboxylation

Thermal decarboxylation eliminates CO₂, generating a simpler pyrrolidine derivative:

-

Conditions : Heating at 150–200°C in inert solvents (e.g., DMF or toluene).

-

Product : 4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine.

Key Insight : This reaction is pH-sensitive, with higher efficiency under basic conditions.

1,3-Dipolar Cycloaddition

The pyrrolidine ring participates in cycloadditions with azomethine ylides, forming spiro-fused dihydrouracils. This method, adapted from β-aryl pyrrolidine chemistry, demonstrates versatility :

Reaction Pathway :

-

Ylide Formation : Sarcosine + paraformaldehyde → azomethine ylide.

-

Cycloaddition : Ylide + electron-deficient dipolarophile → spiro-pyrrolidine-dihydrouracil.

Performance Data :

| Isocyanate Type | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkyl (e.g., ethyl) | THF, KOBu, 15h RT | 49–80 | 60–99 |

| Aryl | DMF, 80°C, 15h | 45–79 | 0–99 |

Spiro-dihydrouracils show potential as druglike scaffolds due to their rigid structures .

Reduction/Hydrogenation

The pyrrolidine ring’s tertiary amine can be hydrogenated, though this is less common due to steric hindrance. Catalytic hydrogenation (Pd/C, H₂) may reduce unsaturated bonds in modified derivatives.

Interaction with Isocyanates

Reactions with alkyl/aryl isocyanates produce α-ureidomethyl esters or acids, depending on conditions :

-

Alkyl Isocyanates : Form spiro[dihydrouracil-5,3′-pyrrolidines] (61% average yield).

-

Aryl Isocyanates : Yield α-ureidomethyl acids via competing hydrolysis (64% average yield).

Mechanistic Note : Base choice (e.g., KOBu vs. phosphazene) significantly impacts product distribution .

Oxidation

The pyrrolidine ring resists mild oxidation but may form N-oxides with strong oxidants (e.g., mCPBA). This modification alters electronic properties for receptor-binding studies.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural variations among analogs include:

- Aromatic substituents: The dimethoxyphenyl group in the target compound contrasts with substituents like 3,5-dimethylphenoxy (), 4-chlorophenyl (), and 2,5-dimethylphenyl ().

- Pyrrolidine/pyrrole core : The target compound and retain a pyrrolidine ring, while features a pyrrole (aromatic) core, reducing conformational flexibility and altering electronic properties .

- Functional groups : The absence of a 5-oxo group in the target compound distinguishes it from and , which may impact hydrogen-bonding capacity and solubility .

Physicochemical Properties

Functional and Application Differences

- Electronic effects : The dimethoxyphenyl group in the target compound could enhance π-π stacking in receptor binding compared to the chloro group in , which may favor hydrophobic interactions .

Research Implications

- Synthetic versatility : The pyrrolidine-3-carboxylic acid scaffold allows modular substitution, as seen in –5, enabling tailored physicochemical and pharmacological properties.

- Biological activity: The dimethoxyphenyl group’s electron-rich nature may enhance interactions with serotonin or adrenergic receptors, analogous to hallucinogenic phenethylamines, though further studies are needed .

Biological Activity

4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological effects, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C14H19NO4

- Molecular Weight : 265.31 g/mol

- CAS Number : 1706447-16-6

Biological Activity Overview

Research indicates that compounds similar to 4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid exhibit various biological activities, including:

- Antimicrobial Effects : Studies have shown that pyrrolidine derivatives possess antibacterial and antifungal properties. The presence of specific substituents on the pyrrolidine ring can enhance these effects, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Properties : Certain derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting a role in treating inflammatory diseases .

- Anticancer Activity : Some research highlights the cytotoxic effects of similar compounds against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells, which may be mediated through specific signaling pathways .

The biological activity of 4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Certain studies suggest that this compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways, including those related to apoptosis and cell proliferation.

- Interaction with Cellular Receptors : It may also act on specific receptors within cells, altering cellular responses to external stimuli.

Antimicrobial Activity

A study examining the antimicrobial properties of pyrrolidine derivatives found that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness .

Anti-inflammatory Effects

Research has indicated that specific derivatives can reduce markers of inflammation in vitro and in vivo models. For instance, a compound structurally related to 4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid was shown to decrease levels of pro-inflammatory cytokines in a murine model .

Anticancer Potential

A notable case study involved testing the cytotoxic effects of a related compound on human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of this compound likely involves multi-step reactions, including pyrrolidine ring formation and functionalization of the dimethoxyphenyl group. A statistical Design of Experiments (DoE) approach is recommended to optimize parameters (e.g., temperature, solvent, catalyst). For example, fractional factorial designs can minimize experimental trials while maximizing data on critical variables like yield and purity . Computational reaction path searches using quantum chemical calculations (e.g., DFT) may guide the selection of intermediates and transition states, reducing trial-and-error experimentation .

Q. How can analytical techniques (e.g., NMR, MS, XRD) resolve structural ambiguities in this compound and its intermediates?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the substitution pattern of the dimethoxyphenyl group and the pyrrolidine ring. Coupling constants in -NMR can distinguish between cis/trans configurations.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for intermediates.

- X-ray Crystallography : Single-crystal XRD (as demonstrated for structurally similar compounds in ) provides unambiguous confirmation of stereochemistry and bond angles.

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis, as dimethoxyaryl groups are sensitive to light and moisture .

- Decomposition : Monitor for hazardous byproducts (e.g., carbon/nitrogen oxides) using thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and biological interactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, studies on similar pyrrolidine derivatives used DFT to correlate electronic properties with biological activity .

- Molecular Docking : Screen against target proteins (e.g., enzymes, receptors) using software like AutoDock Vina. Parameterize force fields to account for the methoxy groups’ steric and electronic effects .

Q. What experimental strategies address contradictory data in reaction yields or biological activity across studies?

- Methodological Answer :

- Data Reconciliation : Apply multivariate analysis (e.g., PCA, PLS regression) to identify confounding variables (e.g., solvent polarity, temperature gradients) that may explain yield discrepancies .

- Biological Assays : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity. For instance, if antimicrobial activity conflicts, combine MIC (Minimum Inhibitory Concentration) tests with time-kill assays .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the pyrrolidine core for enhanced pharmacological properties?

- Methodological Answer :

- SAR Workflow :

Synthesize analogs with variations in substituents (e.g., replacing methoxy with ethoxy or halogens).

Characterize physicochemical properties (logP, pKa) using HPLC and potentiometry.

Corrogate bioactivity data (e.g., IC) with computational descriptors (e.g., QSAR models) .

Q. What interdisciplinary approaches (e.g., chemo-informatics, process engineering) improve scalability for preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.